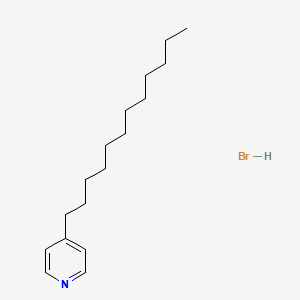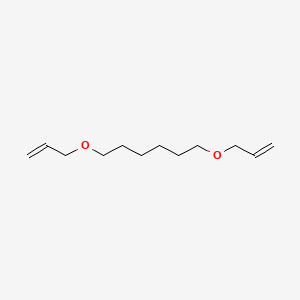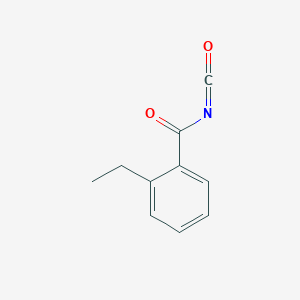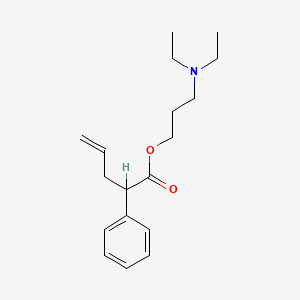
3-(diethylamino)propyl 2-phenylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol It is known for its unique structure, which includes a diethylamino group, a propyl chain, and a phenylpentenoate moiety
Méthodes De Préparation
The synthesis of 3-(diethylamino)propyl 2-phenylpent-4-enoate typically involves the esterification of 2-phenylpent-4-enoic acid with 3-(diethylamino)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(Diethylamino)propyl 2-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
3-(Diethylamino)propyl 2-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)propyl 2-phenylpent-4-enoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylpentenoate moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(diethylamino)propyl 2-phen
Propriétés
Numéro CAS |
78149-93-6 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H27NO2/c1-4-11-17(16-12-8-7-9-13-16)18(20)21-15-10-14-19(5-2)6-3/h4,7-9,12-13,17H,1,5-6,10-11,14-15H2,2-3H3 |
Clé InChI |
CJERJLDNZDROTP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


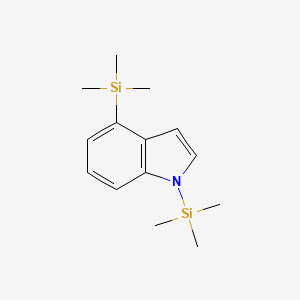
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
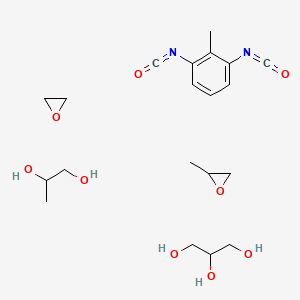
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)


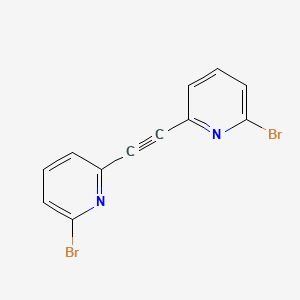
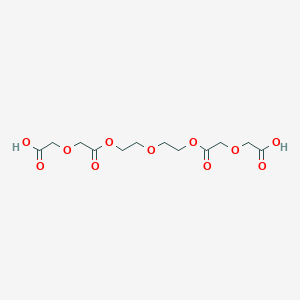
phosphane](/img/structure/B14432490.png)
